REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2.[BH4-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]([OH:13])[CH2:8][CH2:7][CH2:6]2 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added by portions to the stirred mixture
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
mixed with 100 ml of water
|
Type
|
TEMPERATURE
|
Details
|
heated for 1 h at 45° C.
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted into diethyl ether (3×80 ml)
|
Type
|
EXTRACTION
|
Details
|
Combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |